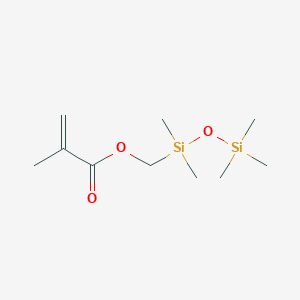
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester is a chemical compound with the molecular formula C10H22O3Si2. This compound is known for its unique structure, which includes a siloxane group, making it an interesting subject for various scientific studies and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (pentamethyldisiloxanyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities .
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in the development of new pharmaceuticals and medical devices.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The siloxane group provides stability and enhances the compound’s ability to penetrate biological membranes .
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester: Similar in structure but lacks the siloxane group.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the siloxane group.
2-Propenoic acid, 2-methyl-, pentyl ester: Contains a pentyl group instead of the siloxane group.
Uniqueness
The presence of the siloxane group in 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester makes it unique compared to other similar compounds. This group imparts unique properties such as enhanced stability, biocompatibility, and the ability to form flexible polymers .
特性
CAS番号 |
107-62-0 |
|---|---|
分子式 |
C10H22O3Si2 |
分子量 |
246.45 g/mol |
IUPAC名 |
[dimethyl(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H22O3Si2/c1-9(2)10(11)12-8-15(6,7)13-14(3,4)5/h1,8H2,2-7H3 |
InChIキー |
RZKKLXUEULTOGP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC[Si](C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















